4,6-Dichloro-5-propylpyrimidine
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Overview
Description
4,6-Dichloro-5-propylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Dichloro-5-propylpyrimidine involves the chlorination of 4,6-dihydroxypyrimidine. The process typically includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride at reflux temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is carefully controlled to minimize by-products and maximize the yield of this compound. The final product is typically purified by crystallization and vacuum drying .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: These reactions can yield hydroxylated or dechlorinated derivatives.
Scientific Research Applications
4,6-Dichloro-5-propylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of fungicides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-propylpyrimidine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine
Uniqueness
4,6-Dichloro-5-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of chlorine atoms at positions 4 and 6 makes it more reactive towards nucleophilic substitution compared to other pyrimidine derivatives .
Properties
CAS No. |
63797-51-3 |
---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4,6-dichloro-5-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h4H,2-3H2,1H3 |
InChI Key |
PZYFPCIJYWJJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
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